molecular formula C35H37NO4 B12036855 2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

Cat. No.: B12036855
M. Wt: 535.7 g/mol
InChI Key: KRLLJVDEJWVXRE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-(4-(4-propylcyclohexyl)phenyl)-4-quinolinecarboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a propylcyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-(4-(4-propylcyclohexyl)phenyl)-4-quinolinecarboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Propylcyclohexylphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the propylcyclohexylphenyl group is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline core with 2-(4-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Materials Science: The compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl and propylcyclohexylphenyl groups may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-4-quinolinecarboxylate: Lacks the propylcyclohexylphenyl group.

    2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate: Lacks the propylcyclohexyl group.

    2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-(4-cyclohexyl)phenyl-4-quinolinecarboxylate: Lacks the propyl group.

Uniqueness

The presence of the propylcyclohexylphenyl group in 2-(4-Methoxyphenyl)-2-oxoethyl 6-methyl-2-(4-(4-propylcyclohexyl)phenyl)-4-quinolinecarboxylate distinguishes it from similar compounds. This group may confer unique physicochemical properties, such as increased lipophilicity, enhanced membrane permeability, and improved binding interactions with specific molecular targets.

Properties

Molecular Formula

C35H37NO4

Molecular Weight

535.7 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C35H37NO4/c1-4-5-24-7-9-25(10-8-24)26-11-13-27(14-12-26)33-21-31(30-20-23(2)6-19-32(30)36-33)35(38)40-22-34(37)28-15-17-29(39-3)18-16-28/h6,11-21,24-25H,4-5,7-10,22H2,1-3H3

InChI Key

KRLLJVDEJWVXRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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